3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
This compound is a chemical substance with the molecular formula C19H21ClN2O4S and a molecular weight of 408.91. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H21ClN2O4S1. Unfortunately, I couldn’t find specific information on the 3D structure of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, it’s worth noting that pinacol boronic esters, which might be related to the synthesis of this compound, have been used in catalytic protodeboronation2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely unknown due to the lack of specific information. However, we do know that it has a molecular weight of 408.91.Scientific Research Applications
Molecular Structure and Interactions
The structure of a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, demonstrates intramolecular and intermolecular hydrogen bonding, contributing to its molecular stability and potential for further chemical modifications (Gelbrich, Haddow, & Griesser, 2011).
Cognitive Enhancements
Another derivative, SB-399885, has shown potential in enhancing cognitive functions in aged rats, indicating its utility in neurological research. It significantly reversed age-dependent deficits in water maze spatial learning, suggesting its application in studying Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Chemical Synthesis and Derivatives
Research into tetrahydroquinazoline derivatives via aza Diels-Alder reaction has expanded the chemical repertoire of related compounds, providing insights into their chemical behaviors and potential applications in creating more targeted molecules (Cremonesi, Croce, & Gallanti, 2010).
Anticancer and Antimicrobial Properties
Novel derivatives have been synthesized with the aim of exploring their diuretic, antihypertensive, and anti-diabetic potential. One particular compound exhibited potent activity, showcasing the therapeutic possibilities of these derivatives in pharmacological research (Ur Rahman et al., 2014).
Safety And Hazards
There is no specific safety and hazard information available for this compound. However, it is not intended for human or veterinary use1.
Future Directions
The future directions of research on this compound are currently unknown due to the lack of specific information. However, given its complex structure, it could be a subject of interest in various fields of research.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
properties
IUPAC Name |
3-chloro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-10-4-5-13-6-7-14(11-17(13)22)21-27(24,25)15-8-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWUXSAPQKBEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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